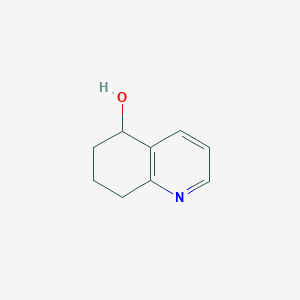

5,6,7,8-Tetrahydroquinolin-5-ol

Overview

Description

5,6,7,8-Tetrahydroquinolin-5-ol and its derivatives are of significant interest in medicinal and organic chemistry due to their broad spectrum of biological activities and chemical properties. These compounds are valuable chemotypes with a partially-saturated bicyclic ring that serves as key intermediates in the synthesis of pharmacologically active molecules.

Synthesis Analysis

A concise one-pot synthesis method for trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines using a three-step procedure has been optimized, providing novel derivatives with tertiary-substituents (Russell J. Johnson et al., 2013). Additionally, enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines have been prepared via lipase-catalyzed kinetic acetylation, demonstrating the potential for precise stereochemical control in their synthesis (J. Uenishi, Masahiro Hamada, 2002).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinolines has been extensively studied, with X-ray diffraction analysis providing detailed insights into their crystal structure. This analysis is crucial for understanding the physical and chemical properties of these compounds, which can be tailored for specific applications (D. A. Rudenko et al., 2012).

Chemical Reactions and Properties

5,6,7,8-Tetrahydroquinolines undergo various chemical reactions that enhance their utility in organic synthesis. For instance, reactions of the 8-lithio-derivative with trimethylsilyl isocyanate and isothiocyanate followed by hydrolysis provide a convenient one-step synthesis of carboxamides and thio-carboxamides, respectively (A. Curran, R. Shepherd, 1976).

Scientific Research Applications

Insights of 8-Hydroxyquinolines in Medicinal Chemistry

8-Hydroxyquinoline (8-HQ) and its derivatives, including tetrahydroquinoline analogs, have been recognized for their significant biological activities. These compounds are explored for their potential in treating life-threatening diseases, such as cancer, HIV, and neurodegenerative disorders, due to their metal chelation properties. The research emphasizes the potential of synthetic modification of these compounds to develop potent drug molecules targeting a broad spectrum of diseases (Gupta, Luxami, & Paul, 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline (THIQ), a closely related compound, has been acknowledged for its presence in anticancer antibiotics and other therapeutic activities. The review of patents between 2010 and 2015 reveals various therapeutic applications of THIQ derivatives, including cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders. This highlights the versatility of tetrahydroquinoline scaffolds in drug discovery (Singh & Shah, 2017).

Tetrahydroquinoline as an mTOR Inhibitor for Lung Cancer Treatment

Research focused on tetrahydroquinoline as an efficient scaffold for the treatment of lung cancer through mTOR inhibition showcases the potential of tetrahydroquinoline derivatives in oncology. The study reviews mTOR inhibitors and identifies tetrahydroquinoline as a promising candidate for lung cancer therapy, suggesting avenues for future research into its efficacy and possible modifications (Chaube, Dey, Shaw, Patel, & Bhatt, 2022).

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroquinolin-5-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary targets of 5,6,7,8-Tetrahydroquinolin-5-ol are the intracellular levels of reactive oxygen species (ROS) in colorectal cancer (CRC) cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. When overproduced, ros can cause oxidative stress, leading to cell damage and death .

Mode of Action

This compound interacts with its targets by evoking cellular stress through ROS . This compound induces massive oxidative stress by disrupting the balance of cell survival, resulting in autophagy via the PI3K/AKT/mTOR signaling pathway . The compound also suppresses colony formation and the migration of HCT-116 cells, as well as deregulates the expression of several proteins involved in cell proliferation and metastasis .

Biochemical Pathways

The affected biochemical pathway is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to autophagy, a process where the cell self-digests its own components, providing an alternative energy source during periods of metabolic stress .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of CRC growth and proliferation . It achieves this by inducing oxidative stress, disrupting cell survival balance, and triggering autophagy . It also suppresses colony formation and cell migration, and deregulates the expression of proteins involved in cell proliferation and metastasis .

Action Environment

The action environment of this compound is within the intracellular environment of CRC cells . Environmental factors such as the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

It is known that substituted derivatives of tetrahydroquinoline, a similar compound, are common in medicinal chemistry . These derivatives have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 251 °C and a melting point of 20 °C

properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANQCUHPUQHIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404726 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194151-99-0 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)